Methyl 3-(4-nitrophenyl)benzoate
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Overview
Description
Methyl 3-(4-nitrophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with a 4-nitrophenyl group
Mechanism of Action
Target of Action
Methyl 3-(4-nitrophenyl)benzoate is a complex organic compound that interacts with various targets. The primary targets of this compound are the aromatic ring and the ester . The electrophiles attack the ring, while the nucleophiles attack the carbonyl center .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. Electrophiles, which are species attracted to electrons, attack the aromatic ring of the compound . This is illustrated by acid-catalyzed nitration with nitric acid, which results in the formation of Methyl 3-nitrobenzoate . On the other hand, nucleophiles, which are species that donate an electron pair, attack the carbonyl center . This is demonstrated by the hydrolysis reaction with the addition of aqueous sodium hydroxide (NaOH), resulting in the formation of methanol and sodium benzoate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the processes of nitration and hydrolysis . Nitration is a substitution reaction where a nitro group replaces a hydrogen atom in the aromatic ring . Hydrolysis, on the other hand, is a reaction involving the breaking of a bond in a molecule using water . The downstream effects of these reactions include the formation of new compounds such as Methyl 3-nitrobenzoate and sodium benzoate .
Result of Action
The result of the action of this compound is the formation of new compounds. When it undergoes nitration, Methyl 3-nitrobenzoate is formed . When it undergoes hydrolysis, methanol and sodium benzoate are produced .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the nitration reaction can be affected by the temperature and the concentration of the nitric acid . Similarly, the rate of the hydrolysis reaction can be influenced by the pH of the environment and the temperature .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that benzoic acid derivatives can influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Benzoic acid derivatives are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(4-nitrophenyl)benzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by esterification. The nitration step typically involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the para position. The resulting product is then subjected to esterification using methanol and a suitable acid catalyst to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-nitrophenyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products:
Reduction: Methyl 3-(4-aminophenyl)benzoate.
Substitution: Various halogenated or nitrated derivatives.
Hydrolysis: 3-(4-nitrophenyl)benzoic acid and methanol.
Scientific Research Applications
Methyl 3-(4-nitrophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and nitroreductases.
Medicine: Research into potential pharmaceutical applications, such as the development of prodrugs that release active compounds upon metabolic conversion.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
Methyl 3-nitrobenzoate: Similar structure but lacks the 4-nitrophenyl group.
Methyl 4-nitrobenzoate: Similar structure but the nitro group is directly attached to the benzoate ring.
Methyl 3-(4-aminophenyl)benzoate: The reduction product of methyl 3-(4-nitrophenyl)benzoate.
Properties
IUPAC Name |
methyl 3-(4-nitrophenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)12-4-2-3-11(9-12)10-5-7-13(8-6-10)15(17)18/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHTYTPKNDUBMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718389 |
Source
|
Record name | Methyl 4'-nitro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107558-26-9 |
Source
|
Record name | Methyl 4'-nitro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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